2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid
Overview
Description
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its role in protecting amine groups during chemical reactions, allowing for selective reactions to occur without interference from the amine functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid can undergo several types of chemical reactions:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Substituted oxazole derivatives.
Oxidation/Reduction: Oxidized or reduced forms of the compound, depending on the specific reagents used.
Scientific Research Applications
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Potential use in drug development due to its ability to protect amine groups during synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Boc-protected peptides: Similar in function, these compounds protect amine groups during peptide synthesis.
Uniqueness
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which provides additional reactivity and potential for further functionalization compared to simpler Boc-protected compounds .
Properties
IUPAC Name |
2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(22)19-12(9-11-7-5-4-6-8-11)14-18-13(10-23-14)15(20)21/h4-8,10,12H,9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOQUSJHQZWAY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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